Bamifylline hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

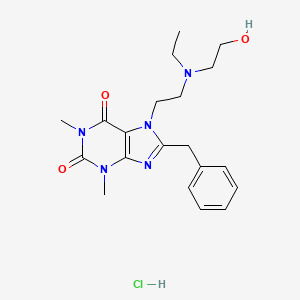

Structure

3D Structure of Parent

特性

IUPAC Name |

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBXHPORMXSXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2016-63-9 (Parent) | |

| Record name | Bamifylline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048721 | |

| Record name | Bamifylline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20684-06-4, 3736-86-5 | |

| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20684-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamifylline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamifylline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bamifylline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMIFYLLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bamifylline Hydrochloride: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline hydrochloride, a methylxanthine derivative, exerts its therapeutic effects in respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD) through a multi-faceted mechanism of action. This technical guide provides an in-depth exploration of its core pharmacological activities, focusing on its dual role as a selective adenosine A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor. Furthermore, this document elucidates the anti-inflammatory properties of bamifylline, detailing its influence on key cytokine signaling pathways. Quantitative data from related compounds are presented for comparative analysis, and detailed experimental protocols for investigating these mechanisms are provided. Visual representations of the key signaling pathways and experimental workflows are included to facilitate a comprehensive understanding.

Introduction

This compound is a synthetic xanthine derivative with a distinct pharmacological profile compared to other methylxanthines like theophylline.[1] Its primary clinical application lies in the management of bronchospastic diseases.[1] The therapeutic efficacy of bamifylline is attributed to its ability to induce bronchodilation and mitigate airway inflammation.[1][2] This guide delves into the molecular mechanisms underpinning these effects, providing a technical resource for researchers and professionals in drug development.

Core Mechanisms of Action

This compound's therapeutic activity is primarily mediated by two distinct molecular mechanisms:

-

Selective Adenosine A1 Receptor Antagonism: Bamifylline acts as a competitive antagonist at the adenosine A1 receptor.[3][4][5] Adenosine, an endogenous nucleoside, plays a significant role in the pathophysiology of asthma by inducing bronchoconstriction and promoting the release of inflammatory mediators. By blocking the A1 receptor, bamifylline counteracts these effects.

-

Non-selective Phosphodiesterase (PDE) Inhibition: As a methylxanthine, bamifylline inhibits various phosphodiesterase isoenzymes.[2][6] PDEs are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of these second messengers, resulting in airway smooth muscle relaxation and a reduction in inflammatory cell activity.[2]

Adenosine A1 Receptor Antagonism

Studies have demonstrated the selective affinity of bamifylline for the adenosine A1 receptor subtype. Research conducted on rat brain tissues has shown that bamifylline effectively displaces radiolabeled A1 receptor agonists, such as 3H-Cyclo-hexyl-adenosine.[4] This selective antagonism is crucial as it is thought to contribute to its favorable side-effect profile compared to less selective xanthines.[4]

Signaling Pathway of Adenosine A1 Receptor Antagonism

Phosphodiesterase (PDE) Inhibition

Signaling Pathway of Phosphodiesterase Inhibition

References

- 1. diva-portal.org [diva-portal.org]

- 2. novamedline.com [novamedline.com]

- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of pulmonary mechanics in guinea pigs during respiratory anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Bamifylline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of bamifylline hydrochloride, a xanthine derivative utilized as a bronchodilator. The document details the core chemical reactions, experimental protocols for laboratory-scale synthesis, and purification methods. Furthermore, it elucidates the established mechanisms of action of bamifylline, including its role as a selective adenosine A1 receptor antagonist and a phosphodiesterase 4 (PDE4) inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and study of respiratory therapeutics. Quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the synthesis and pharmacological action of this compound.

Introduction

This compound is a synthetic xanthine derivative with bronchospasmolytic properties, primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Structurally, it is 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione hydrochloride. Its therapeutic effects are attributed to its dual mechanism of action: antagonism of the adenosine A1 receptor and inhibition of phosphodiesterase 4 (PDE4). This guide focuses on the chemical synthesis of this compound, providing a detailed protocol for its preparation and characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a one-step process involving the N-alkylation of 8-benzyltheophylline. This method offers a straightforward and efficient route to the target compound.

Reaction Scheme:

A more practical and widely cited method involves the reaction of 8-benzyltheophylline with N-ethylethanolamine and a dihaloethane, such as 1,2-dichloroethane, in the presence of a base.[1]

Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 8-Benzyltheophylline | C₁₄H₁₄N₄O₂ | 270.29 | 278-282 |

| N-Ethylethanolamine | C₄H₁₁NO | 89.14 | -70 |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | -35 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 851 |

| This compound | C₂₀H₂₈ClN₅O₃ | 421.92 | 185-188[2] |

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a detailed procedure for the synthesis of this compound in a laboratory setting.

Materials:

-

8-Benzyltheophylline

-

N-Ethylethanolamine

-

1,2-Dichloroethane

-

Anhydrous Sodium Carbonate

-

Methanol

-

Dichloromethane

-

Hydrochloric Acid (concentrated and dilute)

-

Sodium Sulfate (anhydrous)

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 8-benzyltheophylline, a molar excess of N-ethylethanolamine, and anhydrous sodium carbonate in 1,2-dichloroethane as the solvent.[1]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Transfer the filtrate to a separatory funnel and extract the organic layer with dilute hydrochloric acid.[1]

-

Separate the acidic aqueous layer, and neutralize it with a solution of sodium carbonate until a precipitate (bamifylline free base) is formed.[1]

-

Extract the aqueous layer with dichloromethane.[1]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Isolation of Bamifylline Free Base:

-

Filter to remove the drying agent.

-

Evaporate the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude bamifylline free base as a solid or oil.

-

-

Formation of Hydrochloride Salt:

-

Dissolve the crude bamifylline free base in methanol.[2]

-

To this solution, add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic.

-

The this compound will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol.

-

Recrystallize the crude product from methanol to obtain pure this compound.[2] The process of recrystallization involves dissolving the solid in a minimum amount of hot solvent and then allowing it to cool slowly, which leads to the formation of purer crystals.[3][4][5][6]

-

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Expected Yield: 81-93%[2]

Characterization Data

| Technique | Data |

| Melting Point | 185-188 °C[2] |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| FT-IR | Data not available in the search results. |

| Mass Spec (ESI-MS) | Mass spectral data for bamifylline (free base) is available.[7] |

Mechanism of Action

Bamifylline exerts its bronchodilatory effects through two primary mechanisms: antagonism of the adenosine A1 receptor and inhibition of phosphodiesterase 4 (PDE4).

Adenosine A1 Receptor Antagonism

Adenosine, when bound to A1 receptors on airway smooth muscle, can lead to bronchoconstriction.[8][9] Bamifylline, as a selective A1 receptor antagonist, blocks this interaction, thereby preventing adenosine-induced bronchoconstriction.[10] This is particularly relevant in asthmatic conditions where adenosine levels in the airways can be elevated.[11][12]

Caption: Adenosine A1 Receptor Signaling Pathway and Bamifylline Antagonism.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells.[13] By inhibiting PDE4, bamifylline increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the relaxation of airway smooth muscle and bronchodilation.[14][15]

Caption: PDE4 Signaling Pathway and Bamifylline Inhibition.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a clinically relevant bronchodilator. The one-step synthesis from 8-benzyltheophylline offers an efficient route for its preparation. The elucidation of its dual mechanism of action, involving both adenosine A1 receptor antagonism and PDE4 inhibition, provides a clear rationale for its therapeutic use in respiratory diseases. The experimental protocols and diagrams presented herein are intended to equip researchers and drug development professionals with the necessary information to synthesize, characterize, and further investigate this important pharmaceutical compound. Further research to obtain and publish detailed spectroscopic data (NMR, IR, MS) for this compound would be a valuable contribution to the scientific community.

References

- 1. FR2483922A1 - PROCESS FOR THE PREPARATION OF BAMIFYLLINE - Google Patents [patents.google.com]

- 2. EP0680479B1 - Method for preparing bamifylline and etamiphylline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. mzCloud – Bamifylline [mzcloud.org]

- 8. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A1 adenosine receptor-mediated Ins(1,4,5)P3 generation in allergic rabbit airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ujconline.net [ujconline.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphodiesterases regulate airway smooth muscle function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Bamifylline Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Physicochemical Characteristics, Analytical Methodologies, and Mechanism of Action of Bamifylline Hydrochloride

Introduction

This compound is a xanthine derivative drug primarily utilized as a bronchodilator for managing respiratory conditions such as bronchial asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Structurally related to theophylline, it is distinguished by a more favorable side-effect profile.[2] this compound acts as a selective adenosine A1 receptor antagonist and a non-selective phosphodiesterase inhibitor.[1][3] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its analysis, and a visualization of its mechanism of action, intended to support research and development activities.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. These properties are summarized in the tables below.

Table 1: General and Identification Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 8-benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride | [1][4] |

| Chemical Formula | C₂₀H₂₈ClN₅O₃ | [4] |

| Molecular Weight | 421.92 g/mol | [5][6] |

| CAS Number | 20684-06-4 | [5][7] |

| Appearance | White to almost white crystalline powder | [1] |

Table 2: Quantitative Physicochemical Data of this compound

| Property | Value | Source(s) |

| Melting Point | 184 - 188 °C | [1][8] |

| Solubility | - Freely soluble in water and methanol.- Slightly soluble in acetone. | [1] |

| Water Solubility (Predicted) | 1.79 mg/mL | [4][7] |

| pKa (Strongest Basic, Predicted) | 8.7 | [7] |

| pKa (Strongest Acidic, Predicted) | 15.59 | [7] |

| LogP (Predicted) | 1.71 (ALOGPS), 1.1 (Chemaxon) | [4][7] |

| Polar Surface Area (Predicted) | 81.91 Ų | [7] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the identification, quantification, and quality control of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Parameter | Value(s) | Source(s) |

| UV-Vis Spectrophotometry | λmax (Maximum Absorbance) | 263 nm, 264 nm, 277 nm. One study also reports peaks at 221 nm and 257 nm. | [9][10][11][12][13] |

Further characterization and structural confirmation of this compound are typically performed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS).[14]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism involving the antagonism of adenosine A1 receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][3] This leads to increased levels of cyclic adenosine monophosphate (cAMP), which promotes the relaxation of bronchial smooth muscles and suppresses inflammatory responses.[2][3]

References

- 1. ujconline.net [ujconline.net]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | 20684-06-4 | FB170638 [biosynth.com]

- 6. 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1) | C20H28ClN5O3 | CID 68549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | 20684-06-4 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Validated UV method for estimating bamifylline in bulk and formulations. [wisdomlib.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. wisdomlib.org [wisdomlib.org]

- 14. This compound | CAS Number 20684-06-4 [klivon.com]

In Vitro Profile of Bamifylline Hydrochloride: A Technical Overview for Drug Development Professionals

Executive Summary

Bamifylline hydrochloride, a methylxanthine derivative, exhibits a unique pharmacological profile characterized by selective adenosine A1 receptor antagonism and non-selective phosphodiesterase (PDE) inhibition. This dual mechanism of action underpins its bronchodilatory and anti-inflammatory properties observed in various in vitro models. This technical guide provides a comprehensive analysis of the in vitro effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and development.

Core Mechanisms of Action

This compound's primary in vitro effects are mediated through two principal pathways:

-

Selective Adenosine A1 Receptor Antagonism: Bamifylline demonstrates a higher affinity for the adenosine A1 receptor compared to the A2A receptor, acting as a competitive antagonist. This selectivity is crucial to its pharmacological profile. In radioligand binding assays using rat brain tissue, bamifylline effectively displaced ³H-Cyclo-hexyl-adenosine (a selective A1 agonist), indicating potent A1 receptor blockade.[1]

-

Non-Selective Phosphodiesterase (PDE) Inhibition: As a xanthine derivative, bamifylline inhibits various phosphodiesterase isoenzymes. This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP), a key second messenger involved in smooth muscle relaxation and the modulation of inflammatory responses.[2]

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data obtained from in vitro studies of this compound.

Table 1: Adenosine Receptor Binding Affinity

| Receptor Subtype | Ligand | Kᵢ (µM) | Tissue/Cell Source |

| Human Adenosine A1 | Bamifylline | 1.93 | Recombinant |

| Human Adenosine A2A | Bamifylline | 12.9 | Recombinant |

Kᵢ (Inhibition Constant) represents the concentration of the drug that occupies 50% of the receptors in the absence of the agonist.

Table 2: Inhibition of Inflammatory Mediator Release in Isolated Perfused Guinea-Pig Lung

| Mediator | Bamifylline Concentration (M) | Percent Inhibition |

| Histamine | 1 x 10⁻⁵ | Dose-dependent reduction |

| 1 x 10⁻⁴ | Dose-dependent reduction | |

| 1 x 10⁻³ | Significantly more potent than theophylline (2.7x) | |

| Thromboxane B₂ (TXB₂) | 1 x 10⁻⁵ | Dose-dependent reduction |

| 1 x 10⁻⁴ | Dose-dependent reduction | |

| 1 x 10⁻³ | More potent than theophylline (1.6x) | |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) | 1 x 10⁻⁵ | Dose-dependent reduction |

| 1 x 10⁻⁴ | Dose-dependent reduction | |

| 1 x 10⁻³ | More potent than theophylline (1.5x) |

Data derived from studies on immunologically challenged, actively sensitized guinea-pig lungs perfused in vitro.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its in vitro characterization.

Detailed Experimental Protocols

Adenosine A1 Receptor Competitive Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for the adenosine A1 receptor.

-

Materials:

-

Membrane preparation from a source rich in adenosine A1 receptors (e.g., rat cerebral cortex).

-

Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A1 antagonist.

-

Non-labeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [³H]DPCPX and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-labeled A1-selective ligand (e.g., 1 µM DPCPX).

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of bamifylline that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4][5][6]

-

In Vitro Phosphodiesterase (PDE) Activity Assay

This protocol describes a general method to assess the inhibitory effect of this compound on PDE activity.

-

Materials:

-

Purified phosphodiesterase enzyme (specific isoforms can be used for profiling).

-

Substrate: [³H]cAMP.

-

Snake venom nuclease (e.g., from Crotalus atrox).

-

Anion-exchange resin (e.g., Dowex).

-

This compound.

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing MgCl₂).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Pre-incubate the PDE enzyme with varying concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding [³H]cAMP.

-

Incubate for a defined period at 37°C.

-

Stop the reaction by boiling.

-

Add snake venom nuclease to convert the product of the PDE reaction, [³H]5'-AMP, to [³H]adenosine.

-

Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]cAMP and the [³H]5'-AMP will bind to the resin, while the [³H]adenosine will pass through.

-

Elute the [³H]adenosine and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of [³H]cAMP hydrolyzed at each bamifylline concentration.

-

Determine the IC₅₀ value, which is the concentration of bamifylline that inhibits 50% of the PDE activity.

-

Isolated Perfused Guinea-Pig Lung Anaphylaxis Model

This ex vivo model is used to evaluate the effect of bamifylline on the immunological release of inflammatory mediators.

-

Animal Preparation:

-

Actively sensitize guinea pigs by intraperitoneal injection of a protein antigen (e.g., ovalbumin) with an adjuvant.

-

After a sensitization period (e.g., 2-3 weeks), anesthetize the animal.

-

-

Lung Perfusion:

-

Experimental Protocol:

-

Infuse this compound at various concentrations into the pulmonary artery for a defined period.

-

Induce an anaphylactic reaction by challenging the lungs with the sensitizing antigen (e.g., ovalbumin) administered into the perfusate.

-

Collect the lung effluent (perfusate) at specific time intervals before and after the antigen challenge.

-

Analyze the collected perfusate for the concentration of inflammatory mediators such as histamine (e.g., using a fluorometric assay or ELISA), thromboxane B₂ (the stable metabolite of TXA₂, e.g., using radioimmunoassay or ELISA), and slow-reacting substance of anaphylaxis (leukotrienes, e.g., using bioassay or HPLC).[3][9][10][11]

-

Calculate the percentage inhibition of mediator release by bamifylline at each concentration compared to a control group without bamifylline treatment.

-

Effects on Inflammatory Cells

While comprehensive data is limited, the known mechanisms of action of bamifylline suggest potential effects on inflammatory cells such as eosinophils and mast cells.

-

Eosinophils: The increase in intracellular cAMP resulting from PDE inhibition is known to inhibit eosinophil chemotaxis and activation.[2][12][13][14][15] Further studies are warranted to specifically quantify the direct effects of bamifylline on eosinophil migration and degranulation.

-

Mast Cells: The inhibition of histamine release from isolated perfused lungs indicates a stabilizing effect on mast cells.[3] This is likely mediated by the elevation of intracellular cAMP, which is a known inhibitor of mast cell degranulation.[9][16][17][18][19] Direct in vitro studies on isolated mast cells would be beneficial to confirm and quantify this effect.

Conclusion

This compound presents a compelling in vitro profile as a dual-action bronchodilator and anti-inflammatory agent. Its selectivity for the adenosine A1 receptor and its ability to inhibit phosphodiesterases provide a solid mechanistic basis for its therapeutic potential. The quantitative data and experimental protocols detailed in this guide offer a foundation for further preclinical and clinical development. Future in vitro studies should focus on elucidating its inhibitory profile across a broader range of PDE isoforms, its specific effects on various inflammatory cell types, and its impact on the production of a wider array of cytokines to fully characterize its immunomodulatory properties.

References

- 1. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. d-nb.info [d-nb.info]

- 6. ahajournals.org [ahajournals.org]

- 7. Lung mechanics of the guinea-pig isolated perfused lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis of eicosanoids induced by anaphylaxis in guinea-pig isolated lungs perfused via the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. A rapid and simple assay for the study of thromboxane B2 synthesis by intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. EOSINOPHIL CHEMOTAXIS ASSAY USING NOVEL DEVICE EZ-TAXISCAN [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measuring histamine and cytokine release from basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bamifylline Hydrochloride: A Selective A1 Adenosine Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline hydrochloride, a methylxanthine derivative, has been characterized as a selective antagonist of the A1 adenosine receptor.[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies used to elucidate its properties. While historical studies have established its selectivity for the A1 receptor over the A2 subtype, a complete quantitative analysis of its binding affinities across all adenosine receptor subtypes and its inhibitory potency against various phosphodiesterase isoforms is not extensively documented in publicly available literature. This guide synthesizes the existing knowledge, presents detailed experimental protocols for the characterization of A1 adenosine receptor antagonists, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a xanthine derivative that has been utilized for its bronchodilator properties in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action has been attributed to its ability to act as a selective adenosine A1 receptor antagonist.[1][3] Some sources also suggest a role as a non-selective phosphodiesterase (PDE) inhibitor, a common characteristic of xanthine derivatives.[1][4] This guide will focus on its well-documented role as an A1 adenosine receptor antagonist.

The A1 adenosine receptor, a G protein-coupled receptor (GPCR), is widely distributed throughout the body and is involved in a variety of physiological processes. Its activation typically leads to inhibitory effects on neurotransmission and cardiac function. Antagonism of the A1 receptor, therefore, can produce stimulatory effects, which are therapeutically relevant in various conditions.

Mechanism of Action: A1 Adenosine Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the A1 adenosine receptor.[1][3] In radioligand binding studies using rat brain tissue, bamifylline demonstrated a high affinity for the A1 receptor, comparable to that of the established A1 antagonist 8-phenyltheophylline.[3] Conversely, its activity at the A2 adenosine receptor was found to be significantly lower.[3]

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is coupled to the inhibitory G protein, Gi/o. Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunit can also activate other downstream effectors, such as potassium channels, and inhibit calcium channels.

By antagonizing the A1 receptor, this compound prevents the binding of endogenous adenosine, thereby blocking this inhibitory signaling cascade. This results in a disinhibition of adenylyl cyclase, leading to maintained or increased intracellular cAMP levels, which can contribute to its therapeutic effects, such as smooth muscle relaxation in the airways.

Figure 1: A1 Adenosine Receptor Signaling Pathway and the Antagonistic Action of Bamifylline.

Quantitative Data

For a complete characterization, the following data would be essential:

Table 1: this compound Adenosine Receptor Binding Affinity

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| A1 | [3H]-Cyclo-hexyl-adenosine ([3H]CHA) | Rat Brain Membranes | Data Not Available | Abbracchio & Cattabeni, 1987[3] |

| A2A | [3H]-N-Ethyl-carboxamido adenosine | Rat Striatum | Data Not Available | Abbracchio & Cattabeni, 1987[3] |

| A2B | e.g., [3H]-DPCPX in cells with A1 blocked | Human recombinant | Data Not Available | |

| A3 | e.g., [125I]-AB-MECA | Human recombinant | Data Not Available |

Table 2: this compound Phosphodiesterase Inhibitory Potency

| PDE Isoform | Substrate | IC50 (µM) | Reference |

| PDE1 | cAMP/cGMP | Data Not Available | |

| PDE2 | cAMP/cGMP | Data Not Available | |

| PDE3 | cAMP | Data Not Available | |

| PDE4 | cAMP | Data Not Available | |

| PDE5 | cGMP | Data Not Available |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize A1 adenosine receptor antagonists. While the specific parameters for this compound are not fully published, these protocols provide a robust framework for its evaluation.

Radioligand Binding Assay for A1 Adenosine Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the A1 adenosine receptor using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at the A1 adenosine receptor.

Materials:

-

Radioligand: [3H]-Cyclo-hexyl-adenosine ([3H]CHA) or [3H]-DPCPX (a selective A1 antagonist).

-

Membrane Preparation: From a tissue source rich in A1 receptors (e.g., rat cerebral cortex) or cells stably expressing the human A1 adenosine receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A1 ligand (e.g., 10 µM Theophylline or 1 µM DPCPX).

-

Scintillation Cocktail and Counter.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Manifold.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound (this compound).

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Accumulation

This protocol measures the functional antagonism of the A1 receptor by assessing the reversal of agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency of this compound as an A1 adenosine receptor antagonist.

Materials:

-

Cell Line: A cell line expressing the A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

-

A1 Receptor Agonist: e.g., N6-Cyclopentyladenosine (CPA).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Phosphodiesterase (PDE) Inhibitor: e.g., Rolipram or IBMX (to prevent cAMP degradation).

-

Test Compound: this compound.

-

cAMP Assay Kit: e.g., HTRF, ELISA, or AlphaScreen based.

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them with the PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes).

-

Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the A1 receptor agonist (typically the EC80 concentration for inhibition of forskolin-stimulated cAMP) and forskolin.

-

Incubation: Incubate for a time sufficient to allow for cAMP accumulation (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The data will show a reversal of the agonist-induced inhibition of cAMP production. Determine the IC50 value for this compound and calculate the antagonist affinity constant (Kb) using the Schild equation or a similar model.

Figure 3: Experimental Workflow for cAMP Accumulation Functional Assay.

In Vivo Studies

In vivo studies have provided evidence for the physiological effects of this compound that are consistent with A1 adenosine receptor antagonism. For example, in patients with stable angina pectoris, bamifylline has been shown to improve exercise capacity. This anti-ischemic action is thought to be mediated by the antagonism of A1 receptors, potentially through the redistribution of coronary blood flow to underperfused areas. Importantly, these effects were observed without significant changes in systemic hemodynamics, which helps to differentiate the mechanism from non-specific vasodilation.

Conclusion

This compound is a xanthine derivative with a well-established, albeit qualitatively described, profile as a selective A1 adenosine receptor antagonist. Its ability to block the inhibitory effects of adenosine at this receptor subtype provides a clear mechanism for its therapeutic actions. While the definitive quantitative data on its binding affinities and PDE inhibitory profile remain to be fully elucidated in the public domain, the experimental frameworks provided in this guide offer a clear path for the comprehensive characterization of this compound and other novel A1 adenosine receptor antagonists. Further research to obtain precise Ki and IC50 values would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts.

References

The Pharmacokinetics of Bamifylline Hydrochloride in Animal Models: A Technical Overview

Despite extensive investigation, publicly available literature lacks detailed quantitative pharmacokinetic data for bamifylline hydrochloride in preclinical animal models. This technical guide synthesizes the available qualitative information, outlines general experimental protocols for pharmacokinetic studies in animals, and provides a comparative context with related methylxanthine compounds.

Introduction to this compound

This compound is a methylxanthine derivative that functions as a selective adenosine A1 receptor antagonist.[1] It is classified as a bronchodilator and is used in the management of reversible airway obstruction, such as in asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally, it is a disubstituted theophylline derivative, a modification intended to reduce the central nervous system stimulant effects associated with theophylline.[1]

Pharmacokinetic Profile of Bamifylline

Bamifylline is characterized by rapid absorption following oral administration, with peak plasma levels achieved more quickly than theophylline.[2] It has a notably shorter plasma half-life of 1.5 to 2.0 hours, compared to over four hours for theophylline.[1][2] The distribution volumes of bamifylline are reported to be three to ten times larger than those of theophylline.[1][2]

Metabolism and Excretion:

Bamifylline undergoes extensive metabolism, being catabolized into several closely related compounds.[1][2] The primary routes of elimination for its metabolites are through the kidneys and the liver.[1][2] Interestingly, only the unchanged parent compound, bamifylline, has been detected in the blood after administration of a radiolabeled version of the drug.[1][2] Bamifylline is metabolized into three active metabolites, and its prolonged activity is thought to be a result of these.[3] The final elimination half-life of bamifylline has been reported as 17.5 hours, with excretion occurring mainly through the urinary route.[3] One of its major metabolites is known as AC-119.[4][5]

Data Presentation: A Comparative Perspective

Due to the absence of specific quantitative data for bamifylline in animal models, a direct comparative table cannot be constructed. However, to provide a relevant framework for researchers, the following table presents pharmacokinetic data for the related methylxanthine, theophylline, in various animal models. This can serve as a benchmark for potential future studies on bamifylline.

| Animal Model | Dosage and Route of Administration | Tmax (h) | Cmax (µg/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Theophylline | ||||||

| Dogs | 11 mg/kg (aminophylline), IV | - | - | 5.7 | - | [6] |

| Dogs | Oral aminophylline tablets | - | - | - | 91 | [6] |

| Dogs | 15.5 mg/kg (extended-release tablets), PO | ~8 | ~10-20 (simulated) | 8.4 (IV) | >80 | [7][8] |

| Dogs | 8.2 mg/kg (aminophylline), IV | - | - | 5.63 | - | [9] |

| Dogs | 8.2 mg/kg (aminophylline), IM | - | - | - | 101.9 | [9] |

| Dogs | 8.2 mg/kg (aminophylline), PO | - | - | - | 72.8 | [9] |

| Rabbits | 10 mg/kg (aminophylline), PO | ~2 | ~15 | - | - | [10] |

Experimental Protocols for Pharmacokinetic Studies in Animal Models

The following sections describe generalized methodologies for conducting pharmacokinetic studies of a compound like this compound in a rat model. These protocols are based on standard practices in preclinical drug development.

Animal Model and Husbandry

-

Species: Sprague-Dawley rats

-

Sex: Male and Female

-

Weight: 200-250 g

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. They should have ad libitum access to standard chow and water.

-

Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week prior to the experiment.

Drug Administration

-

Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or a buffered solution, for administration.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection into the tail vein. This route is essential for determining absolute bioavailability.

-

Oral (PO): Administered via oral gavage to ensure accurate dosing.

-

-

Dose Levels: At least two to three dose levels should be investigated to assess dose proportionality.

Blood Sample Collection

-

Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular vein for serial sampling.

-

Time Points: A typical sampling schedule for an oral study might include pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For an IV study, earlier time points (e.g., 2, 5, 15 minutes) are crucial.

-

Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of bamifylline and its major metabolites (e.g., AC-119) in plasma.[5]

-

Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with software such as WinNonlin.

-

Parameters: Key parameters to be determined include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F%)

-

Visualizations

The following diagrams illustrate a typical experimental workflow for an animal pharmacokinetic study and a proposed metabolic pathway for bamifylline based on the available literature.

Conclusion

While this compound has been in clinical use, the detailed characterization of its pharmacokinetics in various animal models remains a gap in the publicly accessible scientific literature. The information available suggests a profile of rapid absorption and metabolism, with a shorter half-life and larger volume of distribution compared to theophylline. For researchers and drug development professionals, future preclinical studies are warranted to establish a comprehensive pharmacokinetic profile of bamifylline and its active metabolites in relevant animal species. The experimental protocols and comparative data provided in this guide offer a foundational framework for the design and interpretation of such studies.

References

- 1. ujconline.net [ujconline.net]

- 2. Metabolic and pharmacokinetic studies on Bamifylline. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chiesipakistan.com [chiesipakistan.com]

- 4. Pharmacokinetics of bamifylline during chronic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic studies of theophylline in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the bioavailability and pharmacokinetics of two extended-release theophylline formulations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Theophylline: pharmacokinetics, metabolism and urinary excretion in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpp.com [ijpp.com]

Early Preclinical Studies of Bamifylline Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline hydrochloride, a methylxanthine derivative, has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Distinguished from other xanthines like theophylline, this compound exhibits a unique pharmacological profile characterized by a dual mechanism of action: selective antagonism of the adenosine A1 receptor and non-selective inhibition of phosphodiesterase (PDE) enzymes.[1] This technical guide provides an in-depth overview of the core early preclinical studies that have elucidated the pharmacological, pharmacokinetic, and toxicological properties of this compound.

Core Pharmacological Effects

Early preclinical research primarily focused on the bronchodilatory and anti-inflammatory effects of this compound, often in comparison to theophylline. These studies have consistently demonstrated the potent and multifaceted actions of bamifylline in relevant animal models.

In Vivo Bronchodilator Activity

The bronchodilator efficacy of this compound has been extensively evaluated in guinea pig models of bronchoconstriction. Intravenous administration of bamifylline demonstrated a dose-dependent antagonism against bronchoconstriction induced by various spasmogens.

Table 1: In Vivo Bronchodilator Efficacy of this compound in Guinea Pigs

| Bronchoconstrictor Agent | Bamifylline ED₅₀ (μmol/kg, i.v.) | Theophylline ED₅₀ (μmol/kg, i.v.) |

| Platelet-Activating Factor (PAF) | 6.5 | - |

| Histamine | 9.5 | - |

| Acetylcholine | 24.3 | - |

| Leukotriene C₄ (LTC₄) | 31.6 | - |

| Antigen Challenge | 9.3 | 22.9 |

ED₅₀ represents the dose required to produce 50% of the maximal inhibitory effect.

In Vitro Anti-Anaphylactic and Anti-Inflammatory Effects

Studies on isolated, perfused guinea pig lungs have provided insights into the anti-anaphylactic and anti-inflammatory properties of this compound. In these ex vivo models, bamifylline demonstrated a dose-dependent inhibition of the release of key inflammatory mediators following an immunological challenge.

Table 2: In Vitro Inhibitory Effects of this compound on Mediator Release in Perfused Guinea Pig Lungs

| Mediator | Bamifylline Concentration | Inhibition (%) |

| Histamine | 1 x 10⁻⁵ M | > 50 |

| 1 x 10⁻⁴ M | > 75 | |

| 1 x 10⁻³ M | > 90 | |

| Thromboxane B₂ (TXB₂) | 1 x 10⁻⁵ M | ~ 40 |

| 1 x 10⁻⁴ M | ~ 60 | |

| 1 x 10⁻³ M | ~ 80 | |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) | 1 x 10⁻⁵ M | ~ 30 |

| 1 x 10⁻⁴ M | ~ 50 | |

| 1 x 10⁻³ M | ~ 70 |

Mechanism of Action

The primary mechanisms underlying the pharmacological effects of this compound are its interaction with the adenosine signaling pathway and its influence on intracellular cyclic nucleotide levels.

Adenosine A1 Receptor Antagonism

Bamifylline acts as a selective antagonist of the adenosine A1 receptor.[1] This action is significant as adenosine can induce bronchoconstriction in asthmatic individuals. By blocking this receptor, bamifylline helps to prevent the narrowing of the airways.

Phosphodiesterase (PDE) Inhibition

Bamifylline is also a non-selective inhibitor of phosphodiesterase enzymes, particularly PDE4.[2] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in airway smooth muscle cells promotes relaxation, leading to bronchodilation.[2]

Caption: Dual mechanism of action of this compound.

Pharmacokinetics

Preclinical pharmacokinetic studies have revealed key differences between bamifylline and theophylline. Bamifylline is well-absorbed after oral administration and undergoes hepatic metabolism.[2] It is primarily excreted through the kidneys.[2] A notable feature is its relatively short half-life compared to theophylline, which may influence dosing regimens.[1]

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | This compound | Theophylline |

| Plasma Half-life | ~17.5 hours | - |

| Therapeutic Plasma Levels | 0.18 - 20 µg/mL | - |

| Metabolism | Hepatic, with active metabolites | Hepatic |

| Excretion | Primarily renal | Renal |

Toxicology

While comprehensive early preclinical toxicology reports are not widely available in the public domain, a case report has documented a fatality associated with bamifylline ingestion, highlighting the potential for toxicity at high doses. Formal preclinical toxicology assessments, including acute, sub-chronic, genotoxicity, and reproductive toxicity studies, are crucial for establishing a complete safety profile. Available information from product literature suggests that this compound does not adversely affect fertility, pregnancy, lactation, or embryofetal development in preclinical models.[3]

Experimental Protocols

Detailed experimental protocols from the early preclinical studies are summarized below to provide a methodological framework for researchers.

In Vivo Bronchoconstriction in Guinea Pigs

-

Animal Model: Male Dunkin-Hartley guinea pigs.

-

Anesthesia: Urethane administration.

-

Surgical Preparation: Tracheotomy followed by cannulation for artificial ventilation. Jugular vein cannulation for intravenous drug administration.

-

Measurement of Bronchoconstriction: Intrathoracic pressure changes are monitored using a pressure transducer connected to the tracheal cannula. Lung resistance and dynamic compliance are calculated from the pressure and flow signals.

-

Induction of Bronchoconstriction: Intravenous administration of spasmogens such as histamine, acetylcholine, platelet-activating factor (PAF), or leukotriene C₄ (LTC₄) at predetermined doses to induce a consistent bronchoconstrictor response.

-

Drug Administration: this compound is administered intravenously at various doses prior to the challenge with the bronchoconstrictor agent.

-

Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each dose of bamifylline, and the ED₅₀ is determined.

Caption: Workflow for in vivo bronchoconstriction studies.

In Vitro Perfused Guinea Pig Lung

-

Animal Model: Male Dunkin-Hartley guinea pigs sensitized to ovalbumin.

-

Preparation: The lungs are isolated and perfused through the pulmonary artery with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate. The lungs are ventilated with a gas mixture.

-

Immunological Challenge: Ovalbumin is added to the perfusion fluid to induce an anaphylactic reaction.

-

Drug Administration: this compound is added to the perfusion fluid at various concentrations prior to the antigen challenge.

-

Sample Collection: The lung effluent (perfusate) is collected at specific time intervals.

-

Mediator Measurement:

-

Histamine: Measured by spectrofluorometric assay.

-

Thromboxane B₂ (TXB₂): Measured by radioimmunoassay (RIA).

-

Slow-Reacting Substance of Anaphylaxis (SRS-A): Measured by bioassay on guinea pig ileum.

-

-

Data Analysis: The percentage inhibition of mediator release is calculated for each concentration of bamifylline.

References

The Discovery and Development of Bamifylline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline hydrochloride is a methylxanthine derivative that has carved a niche in the management of respiratory conditions, primarily asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the discovery, development, and core scientific principles underlying this compound. It details its synthesis, mechanism of action, pharmacokinetic profile, and clinical applications, with a focus on presenting quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction

This compound, chemically known as 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione hydrochloride, is a synthetic derivative of theophylline.[1] Developed to improve upon the therapeutic index of existing methylxanthines, bamifylline exhibits a distinct pharmacological profile characterized by a dual mechanism of action and a favorable side-effect profile compared to its predecessors.[2] This document serves as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the scientific journey of this compound from its chemical synthesis to its clinical application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₂₇N₅O₃ · HCl |

| Molecular Weight | 421.9 g/mol |

| IUPAC Name | 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride |

| CAS Number | 20684-06-4 |

| Appearance | White to almost white crystalline powder[3] |

| Solubility | Freely soluble in methanol and water; slightly soluble in acetone[3] |

| Melting Point | 185-188 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through a one-step process, as outlined in the patent literature.[4] This process involves the reaction of 8-benzyltheophylline with N-ethylethanolamine in the presence of 1,2-dichloroethane and a base.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

8-benzyltheophylline

-

N-ethylethanolamine

-

1,2-dichloroethane

-

Sodium carbonate (or another suitable mineral base)

-

Hydrochloric acid

-

Dichloromethane

-

Methanol

Procedure:

-

A reaction mixture is prepared by combining 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and sodium carbonate.

-

The mixture is heated under reflux. This single-stage reaction yields 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline.

-

Upon completion of the reaction, the organic phase is extracted with hydrochloric acid.

-

The resulting acidic phase is neutralized with sodium carbonate.

-

The neutralized phase, containing the bamifylline free base, is then extracted with dichloromethane.

-

The dichloromethane is evaporated, and the resulting base is dissolved in methanol.

-

Hydrochloric acid is added to the methanolic solution to form this compound.

-

The final product is purified by crystallization from methanol.

References

Bamifylline Hydrochloride: A Technical Guide for Asthma and COPD Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline hydrochloride is a methylxanthine derivative used in the management of reversible airway obstruction associated with asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally distinct from theophylline due to bisubstitution at the 7 and 8 positions, bamifylline exhibits a unique pharmacological profile.[2] It functions as both a selective adenosine A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor, contributing to its bronchodilator and anti-inflammatory effects.[1][3] This guide provides a comprehensive overview of the current research on this compound, focusing on its mechanism of action, pharmacokinetic properties, and data from preclinical and clinical studies.

Mechanism of Action

This compound's therapeutic effects in asthma and COPD are primarily attributed to a dual mechanism:

-

Phosphodiesterase (PDE) Inhibition: As a non-selective PDE inhibitor, with a notable action on PDE4, bamifylline prevents the breakdown of cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells.[3][4] The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscles, causing bronchodilation and alleviating symptoms of airway obstruction like wheezing and shortness of breath.[3]

-

Adenosine Receptor Antagonism: Bamifylline acts as a selective antagonist of the A1 adenosine receptor.[1][5][6] In asthmatic patients, inhaled adenosine can induce bronchoconstriction, which is believed to be mediated through the activation of mast cells.[7] By blocking the A1 receptor, bamifylline can mitigate adenosine-induced bronchoconstriction.

Beyond these primary mechanisms, the elevated cAMP levels also contribute to anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and reducing the infiltration of inflammatory cells such as eosinophils and neutrophils into the airway tissues.[3]

Pharmacokinetics

Bamifylline exhibits distinct pharmacokinetic properties compared to theophylline. It is well-absorbed after oral administration and undergoes hepatic metabolism.[3] Its metabolites are also pharmacologically active and contribute to the drug's overall therapeutic effect.[2]

| Parameter | Value | Reference |

| Absorption | Rapid, peak plasma levels in 1-2 hours | [2] |

| Distribution Volume | High (approx. 1000 liters), 3-10 times larger than theophylline | [1][2] |

| Metabolism | Hepatic, produces 3 active metabolites | [2] |

| Half-life | 17.5 hours (final elimination) | [2] |

| Excretion | Primarily renal | [2][3] |

Preclinical Research

In Vitro Studies on Anaphylaxis

-

Objective: To investigate the effect of bamifylline on the immunological release of inflammatory mediators from sensitized guinea-pig lungs.

-

Key Findings: Bamifylline dose-dependently inhibited the release of histamine, Thromboxane B2 (TXB2), and Slow-Reacting Substance of Anaphylaxis (SRS-A).[8] It was found to be more potent than theophylline in this model.[8]

| Concentration | % Inhibition of Histamine Release | % Inhibition of TXB2 Production | % Inhibition of SRS-A Production |

| 1 x 10-5 M | Data not specified | Data not specified | Data not specified |

| 1 x 10-4 M | Data not specified | Data not specified | Data not specified |

| 1 x 10-3 M | 2.7 times more potent than theophylline | 1.6 times more potent than theophylline | 1.5 times more potent than theophylline |

| Data derived from a study on actively sensitized guinea-pig lungs perfused in vitro.[8] |

Experimental Protocol: In Vitro Guinea Pig Lung Perfusion

The following outlines a typical experimental protocol for assessing the anti-anaphylactic activity of compounds like bamifylline.

-

Sensitization: Guinea pigs are actively sensitized, commonly with ovalbumin.

-

Lung Preparation: The lungs are isolated and perfused through the pulmonary artery with a physiological salt solution.

-

Drug Administration: Bamifylline or a control substance (e.g., theophylline, vehicle) is added to the perfusion fluid at various concentrations.

-

Immunological Challenge: The sensitized lungs are challenged with the antigen (e.g., ovalbumin) to induce an anaphylactic reaction.

-

Sample Collection: The lung effluent is collected at specific time points.

-

Mediator Analysis: The collected samples are analyzed for the concentration of inflammatory mediators such as histamine, leukotrienes (SRS-A), and prostaglandins (TXB2) using techniques like radioimmunoassay or biological assays.[8]

References

- 1. ujconline.net [ujconline.net]

- 2. chiesipakistan.com [chiesipakistan.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bamifylline - Wikipedia [en.wikipedia.org]

- 7. Effect of Cholinergic Receptor Antagonists on the Potentiation of the Effect of Adenosine Receptor Blockers in People with Bronchial Asthma – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Bamifylline Hydrochloride and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline hydrochloride is a methylxanthine derivative used in the management of respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally distinct from theophylline due to bisubstitution, bamifylline exhibits a unique pharmacological profile characterized by a dual mechanism of action and a favorable pharmacokinetic profile.[3][4] This technical guide provides an in-depth overview of this compound and its metabolites, focusing on its mechanism of action, pharmacokinetics, metabolism, and analytical methodologies for its quantification.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[3] It is freely soluble in methanol and water, and slightly soluble in acetone.[3]

| Property | Value |

| Molecular Formula | C20H27N5O3・HCl[5] |

| IUPAC Name | 8-benzyl-7-[2-[ethyl(2-Hydroxyethyl) amino]ethyl]-1, 3-dimethylpurine-2, 6-dione hydrochloride[3] |

| Molecular Weight | 421.92 g/mol [5] |

| CAS Number | 20684-06-4[5] |

| Melting Point | 184˚C to 188˚C[3] |

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism involving the antagonism of adenosine A1 receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][3]

-

Adenosine A1 Receptor Antagonism: Bamifylline acts as a selective antagonist of the adenosine A1 receptor.[3][6] Adenosine, upon binding to its A1 receptors in the airways, can induce bronchoconstriction. By blocking these receptors, bamifylline promotes bronchodilation.[7]

-

Phosphodiesterase (PDE) Inhibition: Bamifylline is a non-selective PDE inhibitor, with a notable effect on PDE4.[1][2] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE, bamifylline increases intracellular cAMP levels.[1][2] Elevated cAMP leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation.[1] Furthermore, increased cAMP has anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators.[1][2]

This dual mechanism of action contributes to its efficacy in managing obstructive airway diseases.

Pharmacokinetics and Metabolism

This compound exhibits distinct pharmacokinetic properties compared to theophylline.[3] It is well-absorbed after oral administration.[1]

Pharmacokinetic Parameters

| Parameter | Value | Comparison with Theophylline |

| Time to Peak Plasma Level | 1-2 hours[4] | More rapid[3][8] |

| Plasma Half-life | 1.5 - 2.0 hours[3][8] | Shorter (Theophylline > 4 hours)[3][8] |

| Distribution Volume | 3 to 10 times larger[3][8] | Larger |

| Elimination Half-life | 17.5 hours[4] | - |

Note: The shorter plasma half-life of the parent compound is contrasted by a longer final elimination half-life, likely due to the contribution of active metabolites.

Bamifylline is metabolized in the liver into several closely related compounds, including an active metabolite known as AC119, and is also converted into sulpho- and glucurono-conjugates of a hydroxylated derivative.[3][8][9] These metabolites are rapidly and extensively excreted through both the kidneys and the liver.[3][8] Notably, only the unchanged bamifylline has been detected in the blood following administration of a radiolabeled parent compound.[3][8] The active metabolites are believed to contribute to the overall therapeutic effect of the drug.[4][9]

Quantitative Pharmacological Data

In vitro studies on actively sensitized guinea-pig lungs have demonstrated the anti-anaphylactic activity of bamifylline. It reduces the immunological release of histamine, thromboxane B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A) in a dose-dependent manner.[3][10]

| Mediator | Bamifylline Potency vs. Theophylline (at 1 x 10⁻³ M) |

| Histamine Release Inhibition | 2.7 times more potent[3][10] |

| TXB2 Production Inhibition | 1.6 times more potent[3][10] |

| SRS-A Production Inhibition | 1.5 times more potent[3][10] |

Experimental Protocols: Analytical Methodologies

A variety of analytical methods have been developed for the determination of bamifylline in bulk drugs, pharmaceutical formulations, and biological fluids.[3] High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are among the most commonly employed techniques.[3][11][12]

Representative RP-HPLC Method for this compound in Tablets

This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in pharmaceutical dosage forms.

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent Technologies-1260 series with G1311C quaternary pump and G1315D photodiode array detector[12] |

| Column | Eclipse XDB C18 (4.6 mm i.d. X 250 mm, 5 µm particle size)[12] |

| Mobile Phase | Methanol and Acetonitrile (90:10 v/v)[12] |

| Flow Rate | 1 mL/min[12] |

| Detection Wavelength | 263 nm[12] |

| Concentration Range | 2-10 µg/mL[12] |

Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | 0.9996[12] |

| Limit of Detection (LOD) | 0.4825 µg/mL[12] |

| Limit of Quantitation (LOQ) | 1.4621 µg/mL[12] |

| Recovery | 99.6 - 99.8 %[12] |

| Assay Percentage | 99.4 % w/w[12] |

digraph "RP-HPLC Workflow for Bamifylline HCl" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sample_Prep" [label="Sample Preparation\n(Tablet Crushing, Dissolution,\nFiltration)"]; "Standard_Prep" [label="Standard Preparation\n(Known concentration of\nBamifylline HCl)"]; "HPLC_System" [label="RP-HPLC System Setup\n(Column, Mobile Phase,\nFlow Rate, Wavelength)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; "Injection" [label="Inject Sample and\nStandard Solutions"]; "Chromatography" [label="Chromatographic Separation\non C18 Column", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Detection" [label="UV Detection\nat 263 nm"]; "Data_Acquisition" [label="Data Acquisition and\nPeak Integration"]; "Quantification" [label="Quantification\n(Comparison of peak areas\nof sample and standard)"]; "Report" [label="Generate Report", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Sample_Prep" [color="#5F6368"]; "Start" -> "Standard_Prep" [color="#5F6368"]; "Sample_Prep" -> "Injection" [color="#5F6368"]; "Standard_Prep" -> "Injection" [color="#5F6368"]; "HPLC_System" -> "Injection" [style=dashed, color="#5F6368"]; "Injection" -> "Chromatography" [color="#5F6368"]; "Chromatography" -> "Detection" [color="#5F6368"]; "Detection" -> "Data_Acquisition" [color="#5F6368"]; "Data_Acquisition" -> "Quantification" [color="#5F6368"]; "Quantification" -> "Report" [color="#5F6368"]; }

Conclusion